8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Beschreibung
Eigenschaften
IUPAC Name |
8-(2-fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c14-11-9-10(16(17)18)1-2-12(11)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJNIEIAXJLLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The presence of the fluorine and nitro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure provides rigidity, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Substituent Position : The nitro and fluorine positions significantly influence reactivity. For example, the target compound (2-fluoro-4-nitro) and its isomer (4-fluoro-2-nitro, CAS 914637-75-5) exhibit divergent electronic profiles, affecting their utility in Suzuki-Miyaura couplings .
- Functional Groups : Introduction of sulfonyl groups (e.g., ethylsulphonyl in CAS 942474-61-5) enhances solubility and binding affinity in enzyme inhibition assays .
- Biological Activity : Indole-containing derivatives (e.g., from ) show potent inhibitory effects on AAA ATPases, highlighting the role of aromatic heterocycles in target engagement .
Stability and Challenges:
Biologische Aktivität
8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane, a compound with the CAS number 252336-82-6, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of spirocyclic compounds that have been studied for their interactions with various biological targets, including receptors and enzymes.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅FN₂O₄, with a molecular weight of 282.27 g/mol. The presence of the fluoro and nitro groups on the phenyl ring contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅FN₂O₄ |
| Molecular Weight | 282.27 g/mol |
| CAS Number | 252336-82-6 |
| Purity | Not specified |
Receptor Binding Affinity
Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant binding affinity for sigma receptors, particularly σ1 receptors. For instance, a related compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and notable selectivity over σ2 receptors and the vesicular acetylcholine transporter . This suggests that the compound may modulate pathways associated with neuroprotection and neurodegenerative diseases.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to this compound. For example, a series of inhibitors targeting bacterial topoisomerases exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Study on Sigma Receptor Ligands : A study evaluated various piperidine compounds, including those based on the spirocyclic structure of interest. The results indicated that modifications on the phenyl ring significantly influenced receptor binding and selectivity profiles, which could be relevant for drug design targeting neuropsychiatric disorders .
- Antibacterial Efficacy : In vivo studies demonstrated that compounds with similar structures to this compound showed potent antibacterial activity against multidrug-resistant strains. For instance, lead compounds demonstrated IC50 values less than 32 nM against bacterial DNA gyrase, indicating strong dual-targeting capabilities against bacterial topoisomerases .
Q & A
Q. What are the optimized synthetic routes for 8-(2-fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a halogenated aromatic precursor (e.g., 2-fluoro-4-nitrobenzene derivatives) with 1,4-dioxa-8-azaspiro[4.5]decane via Buchwald-Hartwig amination or Ullmann coupling. For example, Pd-catalyzed cross-coupling using ligands like CyJohnPhos and bases such as KPO in dioxane at 120°C for 12 hours achieves moderate yields (~50-74%) . Key variables include:
- Catalyst system : Pddba with monodentate ligands improves aryl-amine coupling efficiency.
- Temperature : Prolonged heating (>12 hours) may degrade sensitive nitro groups, necessitating strict temperature control.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical due to byproduct formation.
Q. How can structural characterization (NMR, HRMS) resolve ambiguities in spirocyclic compound identification?
Methodological Answer:
- H NMR : The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core shows distinct signals:
- C NMR : The quaternary spiro carbon appears at ~100–110 ppm, while nitrophenyl carbons resonate at δ 120–150 ppm .
- HRMS : Accurate mass analysis (e.g., ESI-TOF) confirms molecular formula (e.g., CHFNO requires [M+H] = 295.1056) and rules out nitro group reduction byproducts .
Note : For nitro-containing derivatives, IR spectroscopy (NO stretch ~1520 cm) and X-ray crystallography () further validate structure.
Advanced Research Questions
Q. How does the electronic nature of the aryl substituent (e.g., nitro, fluoro) influence the compound’s physicochemical properties and reactivity?
Methodological Answer:
- Lipophilicity : The 1,4-dioxa-8-azaspiro[4.5]decane scaffold reduces log D values (e.g., log D = 0.81 for [F]9 vs. 2.41 for non-spiro analogs), enhancing water solubility for radiotracer development .
- Electron-withdrawing groups (EWGs) : Nitro and fluoro substituents stabilize negative charge, facilitating nucleophilic aromatic substitution (e.g., amination) but may hinder redox-sensitive applications .
- Optical properties : The nitro group enhances nonlinear optical (NLO) activity; crystal packing (e.g., antiparallel alignment in P222 crystals) amplifies second-harmonic generation (SHG) efficiency .
Q. What strategies address contradictions in reported synthetic yields for spirocyclic derivatives?
Methodological Answer: Discrepancies arise from:
- Protecting group sensitivity : The dioxolane ring is prone to acid hydrolysis. Use of mild conditions (e.g., acetone/HCl for ketal deprotection) preserves integrity .
- Catalyst deactivation : Nitro groups can poison Pd catalysts; ligand screening (e.g., Xantphos vs. CyJohnPhos) mitigates this .
- Byproduct formation : HRMS and F NMR track fluorinated intermediates, while TLC (R = 0.32–0.42 in hexane/EtOAc 3:1) identifies unreacted starting materials .
Case Study : In , coupling 2-(3-bromophenyl)-5-fluoro-1H-indole with the spiroamine achieved 43% yield after optimizing ligand choice and degassing protocols.
Q. How can computational methods (e.g., CNDO/S-CI) predict nonlinear optical properties of spirocyclic derivatives?
Methodological Answer: Semiempirical calculations (CNDO/S-CI) model hyperpolarizability (β) by evaluating electron density redistribution under an electric field. For 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane:
- Twisting angle : Reduced torsion in P222 crystals increases β by 20% compared to Pna2 .
- Dipole alignment : Antiparallel molecular packing in noncentrosymmetric crystals enhances SHG output (405 nm emission in laser diode applications) .
Validation : Experimental d coefficients (e.g., d = 12 pm/V) align with computed β values, confirming predictive accuracy .
Q. What role does the spirocyclic scaffold play in improving the pharmacokinetic profile of σ1 receptor ligands?
Methodological Answer: The 1,4-dioxa-8-azaspiro[4.5]decane moiety:
- Reduces lipophilicity : Lowers log D by 1.6 units versus piperidine, reducing non-specific binding in vivo .
- Enhances metabolic stability : The rigid spiro structure resists cytochrome P450 oxidation, prolonging half-life in plasma (>2 hours at RT) .
- Improves tumor uptake : In vivo PET imaging with [F]9 showed 3.5-fold higher tumor-to-background ratios compared to non-spiro analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
